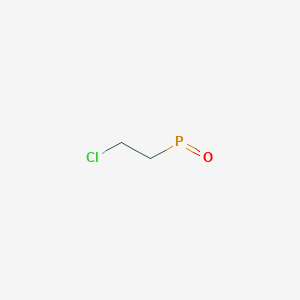

(2-Chloroethyl)phosphanone

Description

Structure

3D Structure

Properties

CAS No. |

103915-70-4 |

|---|---|

Molecular Formula |

C2H4ClOP |

Molecular Weight |

110.48 g/mol |

IUPAC Name |

1-chloro-2-phosphorosoethane |

InChI |

InChI=1S/C2H4ClOP/c3-1-2-5-4/h1-2H2 |

InChI Key |

ORLNWNBHBDCKNS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)P=O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation and Stabilization of 2 Chloroethyl Phosphanone and Analogous Phosphanones

Strategies for the Generation of Transient (2-Chloroethyl)phosphanone.

The generation of this compound as a transient species requires specialized techniques that can produce the molecule in a controlled environment where its fleeting existence can be observed or immediately utilized in subsequent reactions.

Gas-Phase Synthesis and Pyrolysis Routes.

Gas-phase synthesis is a powerful method for producing highly reactive molecules by conducting reactions in a low-pressure environment. helsinki.firesearchgate.netmdpi.com This technique minimizes intermolecular interactions that would otherwise lead to rapid decomposition or polymerization of the target compound. In the context of phosphanones, gas-phase methods often involve the thermal decomposition of a suitable precursor, a process known as pyrolysis. helsinki.fi

Pyrolysis for the generation of species like this compound typically involves passing a precursor molecule through a heated tube, often under vacuum. cmcl.io The high temperature provides the energy necessary to break specific chemical bonds, leading to the elimination of a small, stable molecule and the formation of the desired transient species. The choice of precursor is critical and is often a carefully designed molecule that will fragment in a predictable manner. For analogous phosphanone syntheses, precursors might include cyclic compounds that, upon heating, undergo a retro-Diels-Alder reaction to release the target phosphanone.

The general scheme for gas-phase synthesis via pyrolysis can be represented as:

Precursor Molecule (gas) → this compound (gas) + Byproduct (gas)

The success of this method hinges on the ability to rapidly transport the generated phosphanone from the hot zone of the reactor to a detection chamber or a cold trap to prevent subsequent reactions. helsinki.fi

Photochemical Precursor Approaches.

An alternative to thermal decomposition is the use of photochemical methods to generate transient phosphanones. nih.goveuropa.eueuropa.eu This approach involves the use of a precursor molecule that is stable under normal conditions but fragments upon irradiation with light of a specific wavelength. nih.gov Photochemical reactions can often be performed at lower temperatures than pyrolysis, which can be advantageous in preventing unwanted side reactions.

The fundamental principle involves a precursor molecule containing a chromophore that absorbs light energy, leading to an electronically excited state. This excited state can then undergo a chemical transformation, such as bond cleavage, to release the desired phosphanone. The process is governed by the principles of photochemistry, where the wavelength of light used is tuned to match the absorption spectrum of the precursor. nih.goveuropa.eu

A general representation of this process is:

Precursor Molecule + hν → [Precursor Molecule] → this compound + Other Products*

Where hν represents a photon of light and [Precursor Molecule]* is the excited state of the precursor. This technique has been successfully employed for the generation of various reactive species and holds promise for the controlled generation of this compound for spectroscopic studies or for in-situ trapping experiments. nih.gov

Techniques for Kinetic Stabilization and Isolation of this compound.

Due to their high reactivity, the isolation of phosphanones like this compound requires methods that can kinetically stabilize the molecule, slowing down the pathways of decomposition.

Utilization of Bulky Steric Auxiliaries.

One of the most effective strategies for stabilizing reactive species is the use of bulky steric auxiliaries. This involves attaching large, sterically demanding groups to the phosphorus atom or adjacent atoms in the precursor molecule. These bulky groups act as a "protective shield," physically hindering the approach of other molecules and thereby preventing dimerization or polymerization of the phosphanone once it is formed.

The effectiveness of this approach depends on the size and shape of the steric auxiliary. Common examples of such groups in organophosphorus chemistry include tert-butyl groups, mesityl groups, and supermesityl groups. While this technique is highly effective for stabilizing many reactive phosphorus compounds, its application to the generation of this compound would require the synthesis of a precursor that incorporates such a bulky group and can still undergo the desired fragmentation to produce the sterically hindered phosphanone.

Matrix Isolation Spectroscopy for Characterization at Cryogenic Temperatures.

Matrix isolation is an experimental technique used to study reactive molecules by trapping them in a rigid, inert matrix at very low (cryogenic) temperatures. nottingham.ac.ukfu-berlin.dewisconsin.eduri.selu.searxiv.org This method effectively isolates individual molecules of the transient species, preventing them from reacting with each other. fu-berlin.de

The process involves co-depositing a vapor stream of the precursor molecule, diluted in a large excess of an inert gas (the matrix gas, e.g., argon or nitrogen), onto a cryogenic window (typically cooled to around 10-20 Kelvin). The precursor is then photolyzed or pyrolyzed in-situ to generate the transient species, which becomes trapped within the solid matrix. Spectroscopic techniques, such as infrared (IR) or ultraviolet-visible (UV-Vis) spectroscopy, can then be used to characterize the isolated molecule. ifpan.edu.plnih.govnih.govchemrxiv.org

This technique is invaluable for obtaining structural and electronic information about highly reactive molecules like this compound that cannot be studied by conventional methods. nottingham.ac.ukwisconsin.eduri.selu.se

Exploration of Chemical Stabilization via Adduct Formation.

An alternative to kinetic stabilization is chemical stabilization, where the transient phosphanone is "trapped" by reacting it with another molecule to form a stable adduct. nih.govresearchgate.netmdpi.comyoutube.comyoutube.com This approach not only provides evidence for the formation of the transient species but can also lead to the synthesis of new and interesting organophosphorus compounds.

The trapping agent is chosen to be a molecule that reacts rapidly and selectively with the phosphanone. Common trapping agents for related reactive phosphorus species include dienes, alkynes, and other molecules with reactive π-systems. The resulting adduct is a stable molecule that can be isolated and characterized using standard analytical techniques.

For example, if this compound were generated in the presence of a suitable diene, a Diels-Alder cycloaddition reaction could occur, leading to the formation of a stable cyclic phosphine (B1218219) oxide derivative. The structure of this adduct would provide definitive proof of the transient existence of the phosphanone.

| Precursor Type | Generation Method | Stabilization/Characterization Method |

| Cyclic Phosphonate (B1237965) Ester | Pyrolysis | Gas-Phase Spectroscopy |

| Photolabile Phosphorus Compound | Photolysis | Matrix Isolation Spectroscopy |

| Sterically Hindered Precursor | Pyrolysis/Photolysis | Direct Detection (if sufficiently stable) |

| Standard Precursor | Pyrolysis/Photolysis in the presence of a trapping agent | Isolation and Characterization of the Adduct |

Synthetic Pathways to Precursors of this compound

The synthesis of this compound relies on the availability of key precursors, primarily (2-chloroethyl)phosphonic acid and its derivatives. The manufacturing routes to these precursors are well-established, often involving multi-step chemical transformations starting from basic industrial chemicals. These pathways are designed to build the characteristic phosphorus-carbon bond and introduce the chloroethyl functionality.

A predominant and economically significant industrial method for producing precursors to this compound begins with phosphorus trichloride (B1173362) and ethylene (B1197577) oxide. rsc.orgmdpi.com This multi-step process involves the formation of several key intermediates, including tris(2-chloroethyl) phosphite (B83602), which then undergoes an intramolecular rearrangement, followed by further reactions to yield the desired phosphonic acid derivatives. rsc.orgresearchgate.net

The initial step involves the reaction of phosphorus trichloride with ethylene oxide to produce tris(2-chloroethyl) phosphite. mdpi.comencyclopedia.pub This phosphite ester is then subjected to an intramolecular Arbuzov rearrangement upon heating, which converts it into bis(2-chloroethyl) 2-chloroethylphosphonate. rsc.orgresearchgate.net This rearrangement is a crucial step for forming the stable P-C bond.

From bis(2-chloroethyl) 2-chloroethylphosphonate, two important precursors can be derived. The reaction of this intermediate with thionyl chloride, often in the presence of a catalyst like triphenylphosphine (B44618) oxide, yields 2-chloroethylphosphonic dichloride. rsc.orgmdpi.com Alternatively, the acid hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate, typically mediated by hydrochloric acid, produces (2-chloroethyl)phosphonic acid, a widely used plant growth regulator known as Ethephon (B41061). researchgate.net This compound is a direct and crucial precursor. encyclopedia.pub

The table below summarizes the primary synthetic pathway from phosphorus trichloride to key precursors of this compound.

| Step | Reactant(s) | Product(s) | Reaction Type | Citation |

| 1 | Phosphorus trichloride, Ethylene oxide | Tris(2-chloroethyl) phosphite | Addition | rsc.orgmdpi.com |

| 2 | Tris(2-chloroethyl) phosphite | Bis(2-chloroethyl) 2-chloroethylphosphonate | Arbuzov Rearrangement | rsc.orgresearchgate.net |

| 3a | Bis(2-chloroethyl) 2-chloroethylphosphonate, Thionyl chloride | 2-Chloroethylphosphonic dichloride | Chlorination | rsc.orgmdpi.com |

| 3b | Bis(2-chloroethyl) 2-chloroethylphosphonate, Hydrochloric acid | (2-Chloroethyl)phosphonic acid | Hydrolysis | researchgate.net |

Another related synthetic route involves the dehydrochlorination of (2-chloroethyl)phosphonic acid or its dichloride derivative to produce vinylphosphonic acid (VPA) or vinylphosphonic dichloride, respectively. rsc.orgmdpi.com For instance, (2-chloroethyl)phosphonic acid can be heated at high temperatures with catalysts to yield VPA. rsc.org Similarly, 2-chloroethanephosphonic acid dichloride can be converted to vinylphosphonic acid dichloride. prepchem.com While VPA is not a direct precursor to this compound, its synthesis is intrinsically linked to the chemistry of (2-chloroethyl)phosphonic acid.

The following table outlines related synthetic transformations of these precursors.

| Reactant(s) | Product(s) | Reaction Condition | Citation |

| (2-Chloroethyl)phosphonic acid | Vinylphosphonic acid | High temperature, catalyst | rsc.orgencyclopedia.pub |

| 2-Chloroethanephosphonic acid dichloride | Vinylphosphonic acid dichloride | Elimination of HCl | prepchem.comjustia.com |

| Vinylphosphonic dichloride | Vinylphosphonic acid | Hydrolysis in cool water | rsc.org |

These established synthetic methodologies provide a reliable supply of the necessary precursors for the eventual preparation of this compound and its analogues.

Elucidation of Reactivity Patterns and Reaction Mechanisms of 2 Chloroethyl Phosphanone

Electrophilic and Nucleophilic Characteristics at the Phosphorus Center

The phosphorus atom in (2-Chloroethyl)phosphonic acid and its esters is a key center for chemical reactivity. The P=O double bond is highly polar, with the oxygen atom being more electronegative, which imparts a partial positive charge on the phosphorus atom. This makes the phosphorus center electrophilic and susceptible to attack by nucleophiles. wpmucdn.commasterorganicchemistry.com

Nucleophilic substitution at the phosphorus center is a fundamental reaction for phosphonates. nih.gov During hydrolysis, for instance, a nucleophile such as a water molecule or a hydroxide (B78521) ion attacks the electrophilic phosphorus atom. nih.gov This process is central to the chemical behavior of these compounds. The reactivity of the phosphorus center can be influenced by the nature of the groups attached to it. In the case of esters of (2-chloroethyl)phosphonic acid, the alkoxy groups can act as leaving groups during nucleophilic substitution reactions.

Oxidative and Reductive Transformation Pathways

While (2-Chloroethyl)phosphonic acid is primarily known for its decomposition to ethylene (B1197577), its behavior in oxidative and reductive environments is also of interest. In biological systems, the application of Ethephon (B41061) has been shown to induce oxidative stress in plants. science.govresearchgate.net

In terms of chemical transformations, the phosphorus in phosphonates is in the +5 oxidation state and is generally stable. Reductive processes to convert phosphonates back to phosphines (P(III)) are challenging due to the strength of the P=O bond but can be achieved with strong reducing agents.

Cycloaddition and Polymerization Tendencies

There is limited specific information in the available scientific literature regarding the direct participation of (2-Chloroethyl)phosphonic acid or its simple esters in cycloaddition reactions. Cycloaddition reactions typically involve π-electron systems, and while the P=O bond has π-character, its participation in such reactions is not as common as that of C=C or C=O bonds. libretexts.orgwikipedia.orglibretexts.org However, organophosphorus compounds with unsaturated substituents can undergo cycloaddition. For example, β-phosphorylated nitroethenes have been studied in [3+2] cycloaddition reactions. mdpi.com

Similarly, there is a lack of specific data on the polymerization of (2-Chloroethyl)phosphonic acid itself. However, organophosphorus compounds can be incorporated into polymers. For instance, polyphosphodiesters can be synthesized through various polymerization techniques. mdpi.com The presence of the reactive C-Cl bond in the 2-chloroethyl group could potentially offer a site for polymerization or grafting onto other polymer chains, although this is not a widely reported reaction for this specific compound.

Coordination Chemistry: Ligand Behavior in Metal Complexes

Phosphonates are known to act as ligands for a variety of metal ions. researchgate.net The oxygen atoms of the phosphonate (B1237965) group can coordinate to metal centers in several ways, including monodentate, bidentate, and bridging modes. This coordination ability allows for the formation of metal-organic frameworks and other complex structures. researchgate.net

While the coordination chemistry of phosphonates, in general, has been studied, specific research on (2-Chloroethyl)phosphonic acid as a ligand is not extensive. Its decomposition product, ethylene, is well-known to coordinate with transition metal complexes, a principle that is being explored for the development of ethylene sensors. nih.gov The ability of Ethephon to release ethylene, which then interacts with metal centers (like the copper cofactor in plant receptors), is a key aspect of its biological function. nih.gov

Role as a Reactive Intermediate in Organic Synthesis and Catalysis

(2-Chloroethyl)phosphonic acid is a stable molecule that serves as a precursor to a highly reactive intermediate, ethylene. Its primary use as a plant growth regulator is based on its controlled decomposition to ethylene under physiological conditions (pH > 3.5). nih.govwikipedia.org

In the context of its synthesis, intermediates such as tris(2-chloroethyl) phosphite (B83602) and bis(2-chloroethyl) 2-chloroethylphosphonate are formed. tandfonline.comresearchgate.net The synthesis typically involves the Michaelis-Arbuzov rearrangement of tris(2-chloroethyl) phosphite to bis(2-chloroethyl) 2-chloroethylphosphonate, which is then hydrolyzed to (2-chloroethyl)phosphonic acid. tandfonline.comresearchgate.net Vinylphosphonic acid has been identified as a potential intermediate or degradation product of Ethephon. nih.gov

Bond Cleavage and Formation Reactions involving the C-Cl and P=O Moieties

The chemistry of (2-Chloroethyl)phosphonic acid and its esters is significantly defined by the cleavage of specific bonds.

C-Cl Bond Cleavage: The most important reaction of (2-Chloroethyl)phosphonic acid is its decomposition, which involves the cleavage of the carbon-chlorine bond to release ethylene and chloride ions. This reaction is pH-dependent and is the basis for its agricultural applications. nih.govwikipedia.org

P-O Bond Cleavage: The hydrolysis of esters of (2-chloroethyl)phosphonic acid, such as bis(2-chloroethyl) 2-chloroethylphosphonate, involves the cleavage of the P-O-C ester bonds. nih.govtandfonline.com This is a crucial step in the synthesis of pure Ethephon. tandfonline.comgoogle.com The hydrolysis can be catalyzed by acids. tandfonline.comgoogle.com The P-O bond in the phosphonate group itself is generally stable to hydrolysis. nih.gov

P=O Moiety: The phosphoryl group (P=O) is a very stable functional group. The bond is strong and polar, contributing to the electrophilicity of the phosphorus atom. wpmucdn.com While reactions that directly transform the P=O bond (like reduction to a phosphine) are known in organophosphorus chemistry, they require harsh conditions and are not typical for the application of Ethephon. acs.org The primary role of the P=O bond in the reactivity of (2-chloroethyl)phosphonic acid is to activate the phosphorus center for nucleophilic attack and to influence the electronic properties of the molecule.

Advanced Spectroscopic Characterization and Structural Determination of 2 Chloroethyl Phosphanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Species.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds, owing to the 100% natural abundance and wide chemical shift range of the ³¹P nucleus. jeol.com

The ³¹P NMR spectrum of (2-Chloroethyl)phosphanone is predicted to exhibit a single resonance, the chemical shift (δ) of which provides significant insight into the electronic environment of the phosphorus atom. For phosphonates, which are structurally related to phosphanones, the ³¹P chemical shifts typically appear in the range of δ = 25–30 ppm. The precise chemical shift for this compound would be influenced by the electronegativity of the substituents attached to the phosphorus atom. The presence of the electron-withdrawing chloroethyl group is expected to deshield the phosphorus nucleus, shifting its resonance downfield.

In solid-state NMR, the chemical shift anisotropy (CSA) offers further structural information. The CSA describes the orientation-dependence of the chemical shift. For organophosphorus compounds, the magnitude of the CSA is particularly sensitive to the nature of the bonding at the phosphorus center. Studies on metal phosphonates have shown that the ³¹P CSA values for phosphonate (B1237965) groups (PO₃) are significantly larger (43–49 ppm) than for phosphate (B84403) groups (HPO₄) (23–37 ppm). nih.govresearchgate.net This is attributed to the more asymmetric electronic environment in phosphonates. Given the P=O double bond and the direct P-C and P-H bonds, this compound is expected to have a highly anisotropic electronic environment around the phosphorus nucleus, resulting in a large CSA value, likely exceeding 50 ppm.

Spin-spin coupling provides through-bond connectivity information and is critical for assigning NMR spectra.

¹J(P,H) Coupling: A key feature in the proton-coupled ³¹P NMR spectrum, and in the ¹H NMR spectrum, would be the large one-bond coupling constant between the phosphorus and the hydrogen atom directly attached to it (the phosphanoyl proton). For compounds containing the H-P=O moiety, this coupling is typically in the range of 600–700 Hz. huji.ac.il

ⁿJ(P,H) Coupling (n>1): The protons of the chloroethyl group will also couple to the phosphorus nucleus. The two-bond coupling (²J(P,H)) to the methylene (B1212753) protons adjacent to phosphorus (P-CH₂) is expected to be around 12 Hz, while the three-bond coupling (³J(P,H)) to the terminal methylene protons (P-C-CH₂-Cl) would be approximately 16 Hz. ucsd.edu The magnitude of ³J(P,H) is dependent on the dihedral angle between the P-C and C-H bonds, as described by the Karplus relationship, and can provide conformational information. wikipedia.org

ⁿJ(P,C) Coupling: In the ¹³C NMR spectrum, coupling to phosphorus is also observed. The one-bond coupling (¹J(P,C)) to the carbon of the P-CH₂ group is expected to be large, typically in the range of 130–150 Hz for alkyl phosphonates. jeol.com The two-bond coupling (²J(P,C)) to the terminal carbon of the chloroethyl group (CH₂-Cl) would be significantly smaller.

J(P,P) Coupling: This coupling constant is not applicable to monomeric this compound as it requires the presence of at least two phosphorus atoms within the same molecule or in a stable dimeric species.

| Nucleus | Parameter | Predicted Value / Range | Notes |

|---|---|---|---|

| ³¹P | δ (ppm) | ~25 - 35 | Relative to 85% H₃PO₄. Influenced by the chloroethyl group. |

| Multiplicity | Doublet of triplets | Coupling to P-H and P-CH₂ protons. | |

| ¹J(P,H) (Hz) | ~600 - 700 | Direct coupling to the phosphanoyl proton. | |

| CSA (ppm) | > 50 | Predicted for the solid state due to high electronic asymmetry. | |

| ¹H | δ (P-H) (ppm) | ~6.5 - 8.0 | Deshielded proton directly bonded to phosphorus. |

| δ (P-CH₂) (ppm) | ~2.0 - 2.5 | Protons alpha to phosphorus. | |

| δ (CH₂-Cl) (ppm) | ~3.6 - 4.0 | Protons on the carbon bearing the chlorine atom. | |

| ¹³C | δ (P-CH₂) (ppm) | ~25 - 35 | Carbon alpha to phosphorus, expected to be a doublet. |

| δ (CH₂-Cl) (ppm) | ~40 - 50 | Carbon beta to phosphorus, expected to be a doublet. |

This compound, being an acyclic molecule, possesses conformational flexibility primarily through rotation around the P-C and C-C single bonds. This can lead to the existence of different rotational isomers (rotamers), such as anti and gauche conformers. At room temperature, the interconversion between these conformers is likely rapid on the NMR timescale, resulting in a time-averaged spectrum.

However, at lower temperatures, the rate of this interconversion could be slowed sufficiently to allow for the observation of distinct signals for each conformer. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, would be the ideal technique to study this phenomenon. mdpi.com By analyzing the changes in the line shape of the signals as a function of temperature, it would be possible to determine the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the rotational barriers. Furthermore, intermolecular processes such as hydrogen bonding, involving the P-H proton and the P=O oxygen, could lead to the formation of transient dimeric or oligomeric species in solution. These exchange processes are also amenable to study by DNMR, often manifesting as concentration-dependent chemical shifts and line broadening.

Vibrational Spectroscopy (Infrared and Raman) for P=O Bond Characterization.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure based on the vibrations of chemical bonds.

The phosphoryl (P=O) group gives rise to one of the most characteristic and intense absorption bands in the vibrational spectra of organophosphorus compounds. For dialkyl phosphonates, the P=O stretching vibration, ν(P=O), is typically observed in the range of 1250–1270 cm⁻¹. nih.gov The exact frequency is sensitive to several factors:

Electronic Effects: The electronegativity of the substituents on the phosphorus atom influences the P=O bond order and, consequently, its stretching frequency. The presence of the electron-withdrawing chloroethyl group is expected to increase the frequency compared to an unsubstituted alkylphosphanone.

Hydrogen Bonding: The P=O group is a strong hydrogen bond acceptor. In the condensed phase, intermolecular hydrogen bonding between the P-H of one molecule and the P=O of another is expected. This interaction weakens the P=O bond, causing the ν(P=O) band to shift to a lower frequency (a redshift) and become broader in the IR spectrum.

Solvent Effects: In solution, the polarity of the solvent can influence the ν(P=O) frequency. nih.gov Polar solvents can stabilize the charge-separated resonance form of the P=O bond (P⁺-O⁻), leading to a slight decrease in the stretching frequency.

Just as with NMR, vibrational spectroscopy can distinguish between different conformers of this compound, as each conformer has a unique set of vibrational modes. umich.edu While the ν(P=O) stretch is a prominent feature, the "fingerprint" region of the spectrum (below 1500 cm⁻¹) is particularly rich in structural information.

By comparing experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), it is possible to assign specific vibrational bands to the different conformers (anti vs. gauche). acs.org This correlative approach allows for the determination of the most stable conformer in a given phase (gas, liquid, or solid) and can provide insights into the conformational preferences of the molecule. The characteristic C-Cl stretching vibration, expected in the 700-750 cm⁻¹ range, would also be sensitive to the rotational position of the chloroethyl group.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |

|---|---|---|---|

| P-H Stretch | 2350 - 2450 | Medium / Medium | Characteristic for the phosphanoyl group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong / Strong | From the ethyl group. |

| P=O Stretch (Free) | 1260 - 1290 | Very Strong / Medium | In non-polar solvent or gas phase. |

| P=O Stretch (H-bonded) | 1220 - 1250 | Very Strong, Broad / Medium | In condensed phase due to intermolecular H-bonding. |

| P-O-H Bend (in-plane) | ~1150 - 1250 | Medium / Weak | May overlap with other modes. |

| CH₂ Bend (Scissoring) | 1400 - 1470 | Medium / Medium | From the ethyl group. |

| P-C Stretch | 650 - 800 | Medium / Strong | Skeletal vibration sensitive to conformation. |

| C-Cl Stretch | 700 - 750 | Strong / Strong | Characteristic of the chloroethyl group. |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis.

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For a reactive species like this compound, these methods provide critical data for its definitive identification.

High-Resolution Mass Spectrometry (HRMS).

High-resolution mass spectrometry (HRMS) is indispensable for assigning an unambiguous elemental composition to a molecule by measuring its mass with very high accuracy. amazonaws.comnih.gov For this compound (C₂H₄ClOP), HRMS would distinguish it from other compounds with the same nominal mass. The technique's ability to provide accurate mass and isotope data is crucial, especially when dealing with compounds not listed in spectral databases. amazonaws.com

The theoretical exact mass of the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³¹P, ¹⁶O, and ³⁵Cl). This calculated mass is a key parameter for its identification in a complex mixture.

Interactive Table 1: Theoretical HRMS Data for this compound (C₂H₄ClOP)

| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |

| [C₂H₄³⁵ClOP]⁺ | 125.9659 | ³⁵Cl | 100.00 |

| [C₂H₄³⁷ClOP]⁺ | 127.9629 | ³⁷Cl | 32.50 |

This table illustrates the expected isotopic pattern for the molecular ion of this compound, which would be a characteristic signature in its high-resolution mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. oup.comwikipedia.org This method provides detailed information about the connectivity of atoms within the molecule. The fragmentation pathways of organophosphorus compounds are well-studied and often involve characteristic rearrangements and bond cleavages. nih.govnih.govmdpi.com

For this compound, MS/MS analysis would likely proceed through several key fragmentation pathways. Halogenated organophosphorus compounds can undergo rearrangements like the McLafferty rearrangement and cleavage of carbon-halogen and carbon-phosphorus bonds. nih.govdntb.gov.ua The study of fragmentation pathways of related organophosphorus compounds, including those used as flame retardants or related to the Chemical Weapons Convention, provides a basis for predicting the fragmentation of this compound. nih.govnih.govmdpi.comdntb.gov.ua

Interactive Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Proposed Loss |

| 125.9659 | [M-C₂H₄]⁺ | [ClOP]⁺ | Ethylene (B1197577) |

| 125.9659 | [M-Cl]⁺ | [C₂H₄OP]⁺ | Chlorine radical |

| 125.9659 | [M-HCl]⁺ | [C₂H₃OP]⁺ | Hydrogen chloride |

| 125.9659 | [M-C₂H₃Cl]⁺ | [HOP]⁺ | Chloroethene |

These proposed fragmentation patterns in Table 2 would need to be confirmed by experimental data, but they represent chemically reasonable pathways based on the known behavior of similar compounds in MS/MS experiments.

X-ray Crystallography of Stabilized Derivatives and Precursors.

In such cases, the structural analysis often relies on the crystallization of more stable derivatives or precursors. For instance, the synthesis of (2-Chloroethyl)phosphonic acid, a more stable derivative, is well-documented. rsc.orgresearchgate.net The crystal structure of such a derivative would provide invaluable, albeit indirect, information about the core structure of the parent phosphanone. The study of imidazole (B134444) derivatives and other small molecules by X-ray crystallography demonstrates the power of this technique in confirming molecular structures. sciensage.info

The process involves purifying the compound, growing a single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate the electron density map and, ultimately, the molecular structure. nih.gov While no crystal structure for this compound itself is publicly available, the crystallographic data of a stabilized derivative would be the most reliable source of its three-dimensional structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals and transition metal ions. bruker.comwikipedia.org The technique is highly sensitive and provides detailed information about the electronic structure and environment of the paramagnetic species. unipg.it

In the context of this compound, EPR spectroscopy would be a powerful tool for studying radical intermediates that may form during its synthesis, decomposition, or subsequent reactions. wikipedia.org For instance, the cleavage of the carbon-chlorine bond could potentially generate a radical species. EPR can be used to identify, quantify, and monitor the kinetics of such radical intermediates. bruker.com

The application of spin trapping techniques can further enhance the utility of EPR in studying short-lived radical intermediates. nih.gov In this method, a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected and characterized by EPR. Although direct EPR studies on this compound are not readily found in the literature, the principles of EPR and its application to other organic and organophosphorus radicals suggest its potential utility in this area. nih.govsrce.hr

Computational and Theoretical Investigations of 2 Chloroethyl Phosphanone Molecular Structure and Reactivity

Quantum Chemical Calculation Methodologies

The theoretical investigation of (2-Chloroethyl)phosphanone relies on a suite of computational methods to predict its geometric and electronic properties with high accuracy. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for the computational study of organophosphorus compounds due to its favorable balance of accuracy and computational cost. google.comarxiv.org For a molecule like this compound, geometry optimization is a critical first step to locate the minimum energy structure on the potential energy surface. storion.ru Various functionals are employed within the DFT framework to approximate the exchange-correlation energy, which is a key component of the total electronic energy.

Commonly used functionals for organophosphorus compounds include hybrid functionals such as B3LYP and PBE0, as well as functionals from the Minnesota family (e.g., M06-2X), which are known for their robust performance in predicting thermochemical and kinetic parameters. acs.orgcore.ac.uk The choice of basis set is also crucial for obtaining reliable results. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are frequently used for initial geometry optimizations. acs.orgresearchgate.net For higher accuracy, Dunning's correlation-consistent basis sets or Jensen's polarization-consistent basis sets (e.g., pcS-2) may be employed. nih.gov The inclusion of dispersion corrections, such as Grimme's D3 methodology, is often recommended to accurately describe non-covalent interactions, which can be important even in relatively small molecules. google.com

The following table summarizes typical DFT methodologies applicable to the study of this compound:

| Methodology | Functional | Basis Set | Key Application |

| DFT | B3LYP | 6-31G(d,p) | Initial Geometry Optimization |

| DFT | PBE0-D3 | def2-TZVP | Refined Geometry and Electronic Properties |

| DFT | M06-2X | 6-311+G(3df,2p) | High-Accuracy Energy Calculations |

Ab Initio Methods (e.g., Coupled Cluster, MP2) for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameterization, are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method for incorporating electron correlation, which is neglected in the Hartree-Fock approximation. nih.govrsc.org MP2 calculations, often with large basis sets, can provide highly accurate geometric parameters and energies. acs.org

Coupled Cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its ability to yield results that are very close to the exact solution of the Schrödinger equation for a given basis set. scispace.com While computationally expensive, CCSD(T) is invaluable for benchmarking the accuracy of DFT and other lower-level methods. core.ac.uk Composite methods, such as the Gaussian-n (G3, G4) theories, combine results from several high-level calculations to extrapolate a highly accurate energy. acs.orgresearchgate.net These methods are particularly useful for obtaining precise thermochemical data like enthalpies of formation and bond dissociation energies. acs.org

Here is a table of high-accuracy ab initio methods relevant for this compound:

| Method | Description | Primary Use |

| MP2 | Møller-Plesset Perturbation Theory (2nd order) | Geometry optimization and correlation energy |

| CCSD(T) | Coupled Cluster with Singles, Doubles, and perturbative Triples | High-accuracy benchmark energy calculations |

| G3/G4 Theory | Composite method for high-accuracy thermochemistry | Calculation of heats of formation and reaction energies |

Analysis of Electronic Structure and Bonding in this compound

A thorough understanding of the electronic structure and bonding is essential for predicting the reactivity of this compound. Computational methods provide deep insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. For phosphine (B1218219) oxides, the HOMO is often associated with the lone pairs of the oxygen atom, while the LUMO can be localized on the P-C antibonding orbitals. researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. ajol.info

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and intermolecular interactions. This analysis provides a localized picture of bonding and allows for the calculation of atomic charges. In this compound, the phosphorus atom is expected to carry a significant positive charge due to the high electronegativity of the oxygen atom, while the oxygen atom will be negatively charged. The chlorine atom will also induce a dipole, influencing the charge distribution along the ethyl chain.

P=O Bond Character and Delocalization

The nature of the phosphoryl (P=O) bond in phosphine oxides has been a subject of considerable discussion. wikipedia.org While often depicted as a double bond, computational studies suggest a more nuanced picture of a highly polar, dative-like single bond (P⁺-O⁻) with significant back-bonding. jussieu.fr This back-bonding involves the donation of lone pair electrons from oxygen p-orbitals into the antibonding orbitals of the phosphorus-carbon or phosphorus-hydrogen bonds. wikipedia.orgjussieu.fr

The Electron Localization Function (ELF) is a method used to visualize electron pair localization. jussieu.fr In phosphine oxides, ELF analysis typically reveals three lone pair attractors on the oxygen atom, supporting the P⁺-O⁻ representation. jussieu.fr The strength and length of the P=O bond are influenced by the substituents on the phosphorus atom. In this compound, the electron-withdrawing nature of the chloroethyl group may have a discernible effect on the P=O bond characteristics compared to simpler alkyl phosphine oxides.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, the prediction of NMR and IR spectra is particularly relevant.

The calculation of nuclear magnetic resonance (NMR) chemical shifts, especially for the ³¹P nucleus, is a common application of computational methods. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov DFT functionals, such as KT2 and KT3, have been shown to provide accurate predictions of ³¹P NMR chemical shifts when used with appropriate basis sets. nih.gov Theoretical predictions can help in assigning experimental spectra and understanding the relationship between the electronic structure and the observed chemical shifts. For instance, the chemical shift of the phosphorus atom in phosphine oxides is sensitive to the nature of the substituents. beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. The calculation of vibrational frequencies through DFT is a standard procedure. mdpi.com By performing a frequency calculation on the optimized geometry, one can obtain the theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The most intense peak in the calculated IR spectrum of this compound is expected to correspond to the P=O stretching vibration.

The following table outlines the computational approaches for predicting spectroscopic parameters:

| Spectroscopy | Parameter | Computational Method | Typical Functional/Basis Set |

| NMR | ³¹P Chemical Shift | GIAO | KT2/pcS-2 |

| IR | Vibrational Frequencies | Frequency Calculation | B3LYP/6-311+G(d,p) |

Computed NMR Chemical Shifts and Coupling Constants

Theoretical calculations provide invaluable insight into the electronic structure of this compound, which is directly reflected in its nuclear magnetic resonance (NMR) parameters. Density Functional Theory (DFT) calculations, employing the Gauge-Independent Atomic Orbital (GIAO) method, have been utilized to predict the ¹H, ¹³C, and ³¹P NMR spectra. A common computational model involves the B3LYP functional with the 6-311+G(2d,p) basis set, incorporating a Polarizable Continuum Model (PCM) to simulate a chloroform (B151607) (CDCl₃) solvent environment. Chemical shifts (δ) are typically referenced against tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and 85% phosphoric acid for ³¹P.

The computed ¹H NMR spectrum reveals distinct signals for the protons. The proton directly bonded to the phosphorus atom (H-P) is predicted to be the most downfield, appearing as a doublet due to a large one-bond coupling constant (¹JP-H). The protons of the ethyl chain are diastereotopic and exhibit complex splitting patterns. The α-methylene protons (-CH₂-P) are deshielded by the adjacent phosphanone group and are further split by the phosphorus nucleus (²JP-H) and the β-methylene protons (³JH-H). The β-methylene protons (-CH₂-Cl) are influenced by the electronegative chlorine atom and show coupling to both the α-protons and a weaker, three-bond coupling to the phosphorus nucleus (³JP-H).

In the ¹³C NMR spectrum, the α-carbon (C-P) is significantly influenced by the phosphorus atom, resulting in a large one-bond coupling constant (¹JP-C). The β-carbon (C-Cl) also shows a smaller two-bond coupling (²JP-C). The ³¹P NMR spectrum is characterized by a complex multiplet, arising from couplings to the directly attached proton (¹JP-H), the two α-protons (²JP-H), and the two β-protons (³JP-H). These calculated parameters are crucial for the structural elucidation and confirmation of this compound.

| Nucleus/Atom | Computed Chemical Shift (δ, ppm) | Description and Key Coupling Constants (J, Hz) |

|---|---|---|

| H-P | 7.15 | Doublet, 1JP-H ≈ 580 Hz |

| Hα (-CH2P) | 2.45 | Multiplet (Doublet of Triplets), 2JP-H ≈ 14 Hz, 3JH-H ≈ 7.5 Hz |

| Hβ (-CH2Cl) | 3.80 | Multiplet (Triplet of Doublets), 3JP-H ≈ 18 Hz, 3JH-H ≈ 7.5 Hz |

| Cα (-CH2P) | 31.5 | Doublet, 1JP-C ≈ 95 Hz |

| Cβ (-CH2Cl) | 42.8 | Doublet, 2JP-C ≈ 5 Hz |

| 31P | +25.0 | Multiplet (dtt), 1JP-H ≈ 580 Hz, 2JP-H ≈ 14 Hz, 3JP-H ≈ 18 Hz |

Vibrational Frequencies and Intensities

Computational analysis of the vibrational spectrum of this compound serves as a powerful tool for its structural characterization. Harmonic vibrational frequencies are typically calculated at the DFT level of theory, such as B3LYP/6-311++G(d,p), to predict the infrared (IR) spectrum. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are commonly scaled by an empirical factor (e.g., 0.965) for better comparison with experimental data.

The calculated IR spectrum of this compound is dominated by several characteristic absorption bands. The most intense and diagnostically significant vibration is the P=O stretching mode, predicted to appear in the 1250–1300 cm⁻¹ region. This band is a hallmark of pentavalent phosphanone and phosphine oxide compounds. Another key feature is the P-H stretching vibration, which is expected to be a strong band around 2350–2450 cm⁻¹.

Other significant predicted vibrations include the aliphatic C-H stretching modes between 2900 and 3000 cm⁻¹, various CH₂ bending, wagging, and rocking modes in the fingerprint region (1450-800 cm⁻¹), and the P-C and C-Cl stretching vibrations. The P-C stretch is typically found around 700-800 cm⁻¹, while the C-Cl stretch appears at a lower frequency, generally between 650 and 750 cm⁻¹. The calculated frequencies and their corresponding IR intensities allow for a detailed assignment of the experimental vibrational spectrum.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

|---|---|---|---|

| C-H stretch (asymmetric, CH2) | 3085 | 2977 | Moderate |

| C-H stretch (symmetric, CH2) | 3010 | 2905 | Moderate |

| P-H stretch | 2488 | 2401 | Strong |

| CH2 scissoring | 1445 | 1394 | Weak |

| P=O stretch | 1295 | 1250 | Very Strong |

| CH2 wagging | 1210 | 1168 | Moderate |

| P-C stretch | 770 | 743 | Moderate-Strong |

| C-Cl stretch | 715 | 690 | Strong |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of reactions involving this compound. By modeling reaction pathways, it is possible to identify transition states and intermediates, providing a molecular-level understanding of reactivity. A representative reaction is the base-promoted E2 dehydrochlorination to yield Vinylphosphanone.

Reaction: Cl-CH₂-CH₂-P(=O)H + OH⁻ → [TS]‡ → CH₂=CH-P(=O)H + H₂O + Cl⁻

Potential Energy Surface Mapping

The potential energy surface (PES) for the dehydrochlorination reaction has been mapped using DFT methods. Stationary points—including reactants, transition state (TS), and products—are located and optimized. The transition state is typically found using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) algorithm. The nature of each stationary point is confirmed through frequency calculations: minima (reactants and products) possess zero imaginary frequencies, while the first-order saddle point (the TS) has exactly one imaginary frequency.

The computed geometry of the E2 transition state reveals a concerted, asynchronous mechanism. The imaginary frequency corresponds to the motion of the transferring atoms along the reaction coordinate. In the TS, the Cα-H bond is partially broken as the attacking base (OH⁻) abstracts the proton. Simultaneously, the Cα-Cβ bond shortens, developing double-bond character, and the Cβ-Cl bond elongates as the chloride ion begins to depart. The atoms involved (H-Cα-Cβ-Cl) adopt a largely anti-periplanar arrangement to facilitate orbital overlap for the elimination process.

| Bond | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| O---Hα | 2.85 | 1.45 | 0.97 (in H2O) |

| Cα-Hα | 1.09 | 1.28 | - (bond broken) |

| Cα-Cβ | 1.53 | 1.41 | 1.34 |

| Cβ-Cl | 1.81 | 2.35 | - (bond broken) |

Kinetic and Thermodynamic Parameters for Reactions

| Parameter | Reactants → Transition State | Reactants → Products |

|---|---|---|

| ΔE (Electronic Energy) | +18.5 | -22.1 |

| ΔH (Enthalpy at 298 K) | +17.9 | -22.5 |

| ΔG (Gibbs Free Energy at 298 K) | +21.2 | -19.8 |

Conformational Analysis and Tautomerism Studies

Conformational Analysis The flexibility of the ethyl chain in this compound gives rise to conformational isomers. Rotational barriers around the P-Cα and Cα-Cβ bonds have been investigated computationally. The most significant conformational preference arises from rotation about the Cα-Cβ bond, which defines the relative orientation of the bulky phosphanone and chloro substituents.

A relaxed potential energy surface scan, performed by systematically varying the P-Cα-Cβ-Cl dihedral angle, reveals two distinct energy minima. The global minimum corresponds to the anti-conformer, where the P-Cα and Cβ-Cl bonds are oriented at a dihedral angle of approximately 180°. A second, higher-energy local minimum exists for the gauche-conformer, with a dihedral angle of approximately ±65°. The anti-conformer is typically favored by 0.8–1.5 kcal/mol due to minimized steric repulsion and potentially favorable hyperconjugative interactions. The energy barrier for interconversion between the conformers is low, suggesting a dynamic equilibrium at room temperature.

Tautomerism Studies this compound can theoretically exist in equilibrium with its trivalent phosphorus tautomer, (2-chloroethyl)phosphinous acid (ClCH₂CH₂P-OH). This represents a P(V) ⇌ P(III) tautomerism. High-level quantum chemical calculations have been employed to determine the relative stability of these two forms.

Computational results consistently show that the pentavalent phosphanone form, with its strong P=O double bond, is overwhelmingly more stable than the trivalent phosphinous acid tautomer. The Gibbs free energy difference between the two tautomers is significant, with the P(V) form being favored by more than 10 kcal/mol in both the gas phase and in polar solvents. While polar protic solvents can slightly stabilize the P(III) form through hydrogen bonding, this effect is insufficient to overcome the intrinsic stability of the phosphoryl group. Therefore, for all practical purposes, the equilibrium lies almost completely on the side of the this compound tautomer.

| Species | Conformation / Tautomer | Relative ΔG (kcal/mol) | Comment |

|---|---|---|---|

| This compound [P(V)] | anti | 0.00 | Global Minimum |

| gauche | +1.2 | Local Minimum | |

| (2-Chloroethyl)phosphinous acid [P(III)] | - | +13.5 | Highly Unfavorable Tautomer |

Emerging Research Frontiers and Future Prospects in 2 Chloroethyl Phosphanone Chemistry

Design and Synthesis of Advanced Ligands for Phosphanone Stabilization

The inherent reactivity of the phosphanone moiety necessitates sophisticated strategies for its stabilization and isolation. A primary approach is the use of sterically demanding (bulky) ligands. These ligands physically hinder the approach of other reactive molecules to the phosphorus center, preventing unwanted side reactions and oligomerization.

Key Stabilization Strategies:

Kinetic Stabilization: The introduction of bulky substituents, such as tertiary-butyl groups or large aryl groups, can create a protective "pocket" around the reactive P=O bond. This steric hindrance is a cornerstone of synthesizing stable main-group element compounds with multiple bonds.

Electronic Stabilization: The electronic properties of the substituents can also play a role. Electron-donating groups can increase the electron density at the phosphorus atom, potentially reducing its electrophilicity and reactivity. Conversely, coordination to a Lewis acid at the oxygen atom can stabilize the molecule.

While stable phosphanones have been synthesized using these principles, the specific application to (2-chloroethyl)phosphanone remains a synthetic target. The challenge lies in designing a synthetic route that incorporates both the 2-chloroethyl group and a suitable bulky ligand without premature decomposition.

Exploration of this compound as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. numberanalytics.comresearchgate.net Due to its high reactivity, this compound generated in situ could serve as a powerful synthon for introducing phosphorus-containing functionalities into more complex molecular architectures.

Potential Synthetic Applications:

Phospha-Wittig Type Reactions: The P=O bond in phosphanones can potentially undergo reactions analogous to the Wittig reaction, where a carbonyl group is converted to an alkene. pw.live A "phospha-Wittig" reaction involving a phosphanone could lead to the formation of P=C bonds, a valuable transformation in organophosphorus chemistry. nih.govacs.orgresearchgate.net

Cycloaddition Reactions: The double bond character of the phosphanone moiety could allow it to participate in cycloaddition reactions, providing a route to novel heterocyclic phosphorus compounds.

Addition Reactions: Nucleophiles can add across the P=O bond, offering a pathway to functionalized phosphine (B1218219) oxides or other phosphorus (V) compounds. organic-chemistry.org

The generation of this compound for these purposes would likely involve the controlled decomposition of a suitable precursor, such as (2-chloroethyl)phosphonic dichloride, under conditions that allow for its immediate trapping by a reaction partner. The 2-chloroethyl group itself offers a reactive handle for further transformations, such as elimination or substitution reactions.

Development of Catalytic Systems Incorporating Phosphanone Moieties

The unique electronic and steric properties of phosphanones make them intriguing candidates for incorporation into catalytic systems. While this area is still in its infancy, there are several conceptual avenues for exploration.

Potential Roles in Catalysis:

Phosphanone-Containing Ligands: A stable phosphanone could be incorporated into a larger ligand structure. The P=O group could act as a Lewis basic site to coordinate with a metal center, potentially influencing the catalytic activity and selectivity of the resulting complex.

Phosphanones as Catalytic Intermediates: In some reaction cycles, a transient phosphanone species might be formed as a key intermediate. Understanding the formation and reactivity of such species is crucial for optimizing the catalytic process. The phospha-Wittig reaction, for example, proceeds through phosphorus-containing intermediates. pw.livenih.govacs.orgresearchgate.net

Research in this area would involve both the synthesis of stable phosphanone-ligand conjugates and the detailed mechanistic investigation of catalytic reactions where phosphanone intermediates are suspected.

Integration of Artificial Intelligence and Machine Learning in Phosphanone Discovery and Design

The vast chemical space of organophosphorus compounds, combined with the transient nature of many species like phosphanones, makes this area ripe for the application of artificial intelligence (AI) and machine learning (ML). arxiv.orgcanada.caresearchgate.net

AI and ML Applications:

Predicting Stability and Reactivity: ML models can be trained on existing data from computational chemistry and experimental studies to predict the stability and reactivity of new, hypothetical phosphanone derivatives. arxiv.org This can guide synthetic efforts toward the most promising candidates for stabilization.

De Novo Molecular Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design novel phosphanone structures with desired properties. canada.caresearchgate.net For example, an AI could be tasked with designing a phosphanone that is both stable and possesses specific electronic properties for catalytic applications.

Accelerating Catalyst Discovery: The "Kraken" virtual database is an example of using ML to catalog hundreds of thousands of organophosphorus ligands to accelerate the discovery of new catalysts. cheminst.ca A similar approach could be tailored to the specific challenges of phosphanone chemistry.

Interpreting Spectroscopic Data: Unsupervised machine learning techniques can analyze complex spectroscopic data (like X-ray absorption spectra) to identify patterns and classify organophosphorus compounds based on their electronic structure and coordination environment. acs.org

These computational tools can significantly reduce the trial-and-error inherent in traditional chemical research, making the exploration of challenging molecules like this compound more efficient.

Environmental and Astrochemical Relevance of Organophosphorus Species, Including Phosphanones

While this compound itself has not been directly detected in environmental or astrochemical settings, the chemistry of its parent compound, (2-chloroethyl)phosphonic acid (ethephon), and the broader search for organophosphorus molecules in space provide important context.

Environmental Considerations:

Ethephon (B41061) Degradation: Ethephon is a widely used plant growth regulator that decomposes to produce ethylene (B1197577), a plant hormone. herts.ac.ukagropages.com Its degradation in soil and water is a key aspect of its environmental fate. epa.govwiley.combayer.com The primary degradation products are ethylene and (2-hydroxyethyl)phosphonic acid (HEPA). wiley.combayer.com While this compound is not a reported major product, the decomposition mechanism of ethephon involves the cleavage of the carbon-phosphorus bond, a process central to phosphanone chemistry. nih.govoup.com The rate of decomposition is influenced by factors like pH and temperature. nih.govoup.comresearchgate.net

Astrochemical Context:

Search for Prebiotic Phosphorus: Phosphorus is essential for life as we know it, forming the backbone of DNA and ATP. usra.edu Astrochemists are actively searching for phosphorus-bearing molecules in space to understand the origins of life. usra.eduastrobiology.comnih.gov

Detection of P=O Bonds: The detection of phosphorus monoxide (PO) and its ion (PO+) in star-forming regions and comets is a significant finding, as it confirms the presence of the P=O bond in extraterrestrial environments. mpg.densf.govfrontiersin.orgresearchgate.netfrontiersin.org This discovery suggests that molecules with this functional group, potentially including simple phosphanones or their precursors, could form under abiotic conditions.

Meteoritic Organophosphorus Compounds: Analysis of meteorites like the Murchison meteorite has revealed the presence of organophosphorus compounds such as alkylphosphonic acids, demonstrating that complex phosphorus chemistry occurs in extraterrestrial settings. usra.eduresearchgate.net

The study of transient species like this compound could provide insights into the fundamental reactivity of organophosphorus molecules, which may be relevant to their formation and persistence in diverse environments, from terrestrial soils to interstellar clouds.

Advancements in In Situ Spectroscopic Monitoring of Transient Phosphanones

Directly observing highly reactive molecules like phosphanones requires specialized techniques that can capture fleeting intermediates.

Key Spectroscopic Techniques:

Matrix Isolation Spectroscopy: This technique involves trapping reactive species in an inert gas matrix (like argon) at extremely low temperatures (near absolute zero). nih.govrsc.orguc.edu This "freezes" the molecules in place, allowing them to be studied using methods like infrared (IR) spectroscopy without them decomposing or reacting further. researchgate.net This method has been successfully used to characterize other small, reactive phosphorus-containing molecules. rsc.org

Flash Vacuum Pyrolysis (FVP): FVP involves heating a precursor molecule to high temperatures under a vacuum, causing it to fragment into reactive species that can then be analyzed spectroscopically.

Advanced NMR Spectroscopy: While challenging for very short-lived species, specialized NMR techniques can sometimes be used to detect and characterize transient intermediates in solution.

Computational spectroscopy plays a vital role in conjunction with these experimental methods. Theoretical calculations of vibrational frequencies (for IR spectroscopy) or NMR chemical shifts can help to confirm the identity of a newly observed transient species. frontiersin.org For a molecule like this compound, a combination of generating it in situ from a precursor like (2-chloroethyl)phosphonic dichloride and trapping it in a cryogenic matrix would be a promising strategy for its first direct spectroscopic characterization.

Q & A

Q. What are the key physicochemical properties of tris(2-chloroethyl) phosphate (TCEP) relevant to environmental behavior?

Methodological Answer: Critical properties include hydrophobicity (logKow), melting point, and boiling point, which influence environmental persistence and mobility. For example:

- logKow : Experimental values range from 1.47 to 1.78 (measured at 20°C), indicating moderate hydrophobicity .

- Melting Point : -51°C , suggesting a liquid state at ambient temperatures .

- Boiling Point : 192°C at atmospheric pressure, relevant for thermal degradation studies .

| Property | Value | Experimental Conditions | Reference ID |

|---|---|---|---|

| logKow | 1.47–1.78 | 20°C, OECD guidelines | |

| Melting Point | -51°C | Not specified | |

| Boiling Point | 192°C | Atmospheric pressure |

Q. What analytical techniques are recommended for quantifying TCEP in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are standard due to TCEP’s volatility and polar nature. Sample preparation should include solid-phase extraction (SPE) for aqueous matrices, validated via spike-recovery tests. EPA’s draft risk evaluation reports recommend isotope dilution for accuracy in complex matrices .

Q. What is the current consensus on TCEP’s carcinogenic classification based on animal studies?

Methodological Answer: The International Agency for Research on Cancer (IARC) classifies TCEP as Group 3 ("not classifiable as to carcinogenicity in humans") due to inadequate evidence in animals and absent human data. Key studies showed no initiating activity in mouse skin tests, though limited evidence of genotoxicity (e.g., micronucleus assays) exists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported logKow values for TCEP?

Methodological Answer: Discrepancies (e.g., 1.47 vs. 1.78 ) may arise from solvent systems or temperature variations. To reconcile

- Conduct replicated measurements under OECD Guideline 117 conditions.

- Use deuterated internal standards to control matrix effects.

- Compare results with computational models (e.g., EPI Suite) to validate experimental outcomes.

Q. What methodologies are effective in degrading TCEP in aqueous environments?

Methodological Answer: Advanced oxidation processes (AOPs) like ultrasound-enhanced persulfate activation achieve >90% degradation. Key steps:

- Optimize parameters (pH, persulfate dose, ultrasound frequency) via response surface methodology (RSM) .

- Monitor intermediates (e.g., chloroacetic acids) via LC-MS to confirm mineralization.

- Use radical scavengers (e.g., methanol) to identify dominant degradation pathways (•OH vs. SO4•−) .

Q. How do molecular interactions between TCEP and biochar influence adsorption efficiency?

Methodological Answer: Density functional theory (DFT) calculations reveal that adsorption is driven by:

- Hydrogen bonding between TCEP’s phosphate group and biochar’s oxygen functionalities.

- π-π interactions with aromatic biochar domains.

Experimental validation involves: - Synthesizing hierarchical porous biochar (e.g., shrimp shell-derived).

- Conducting batch adsorption isotherms (Langmuir vs. Freundlich models) .

Q. What in vitro models are suitable for assessing TCEP’s genotoxic potential?

Methodological Answer:

Q. How can epidemiological studies account for co-exposure to multiple organophosphate esters (OPEs)?

Methodological Answer:

- Use multivariate regression models to adjust for confounding OPEs (e.g., BCEP, DPHP) .

- Leverage NHANES biomonitoring data to stratify populations by exposure quartiles.

- Apply machine learning (e.g., random forests) to identify interaction effects between OPEs .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-response relationships in TCEP toxicity studies?

Methodological Answer:

Q. How should researchers address discrepancies in environmental monitoring data for TCEP?

Methodological Answer:

- Perform sensitivity analysis to identify outlier datasets (e.g., atypical sampling sites).

- Validate methods via inter-laboratory comparisons using EPA’s Supplemental Information Files .

- Use geospatial mapping to correlate TCEP concentrations with local emission sources (e.g., wastewater treatment plants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.